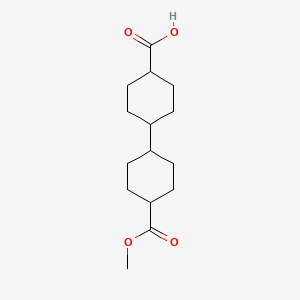

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h10-13H,2-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEHWLBLJSKDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035265-72-5 | |

| Record name | (trans,trans)-4'-(methoxycarbonyl)-[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane derivatives. One common method is the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid . This reaction is carried out under specific conditions using enzymes as catalysts.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-efficiency separation processes .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various cyclohexane derivatives, such as ketones, alcohols, and substituted cyclohexanes. These products have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

Organic Synthesis

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in constructing more complex molecular architectures.

- Reactions : It can participate in esterification, amidation, and cyclization reactions, facilitating the synthesis of pharmaceutical compounds and agrochemicals.

Pharmaceutical Research

This compound has potential applications in drug development due to its structural characteristics that may influence biological activity.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, indicating a potential role in cancer therapeutics.

- Anti-inflammatory Properties : Research indicates that related compounds may modulate inflammatory pathways, suggesting possible applications in treating inflammatory diseases.

Material Science

The unique structure of this compound makes it an interesting candidate for developing specialty materials.

- Polymer Chemistry : It can be utilized as a monomer or additive in polymer formulations, potentially enhancing properties like thermal stability and mechanical strength.

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 10 | MCF-7 |

| Derivative B | 15 | HeLa |

| Derivative C | 5 | A549 |

Case Study 2: Anti-inflammatory Activity Assessment

Another study investigated the anti-inflammatory effects of this compound's derivatives in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when treated with certain derivatives.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound A | 120 | 90 |

| Compound B | 80 | 50 |

Mechanism of Action

The mechanism of action of 4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of desired products. The pathways involved often include esterification, hydrolysis, and other metabolic reactions .

Comparison with Similar Compounds

Research Findings and Data Trends

- Synthetic Pathways : The target compound can be synthesized via EDCI/DMAP-mediated coupling, as demonstrated for related cyclohexane-1-carboxylic acid derivatives .

- Computational Modeling : Molecular docking studies predict that bulky substituents (e.g., cyclohexyl groups) may hinder binding to enzyme active sites compared to smaller groups like hydroxy .

- Toxicity Profiles : Tranexamic acid analogs with cyclohexane-1-carboxylic acid backbones show low cytotoxicity, suggesting favorable safety profiles for pharmaceutical use .

Biological Activity

4-(4-Methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid, also known by its CAS number 89820-48-4, is a cyclohexane derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxycarbonyl group and a carboxylic acid functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmaceutical development.

- Molecular Formula : C12H18O4

- Molecular Weight : 226.27 g/mol

- Solubility : Slightly soluble in water (approx. 11 g/L at 25°C) .

The biological activity of this compound primarily revolves around its interaction with various biological targets. The presence of the methoxycarbonyl and carboxylic acid groups allows for potential hydrogen bonding and electrostatic interactions with proteins and enzymes, which could modulate their activity.

Pharmacological Studies

Recent studies have indicated that this compound exhibits anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

Case Studies

- Anti-inflammatory Activity : In a controlled study involving rat models, administration of this compound resulted in a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory action .

- Analgesic Effects : Another investigation assessed the analgesic effects through the formalin test, where the compound demonstrated a notable decrease in pain response during both the acute and chronic phases of pain .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | CAS Number | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| This compound | 89820-48-4 | Yes | Yes |

| 4-Hydroxycyclohexanecarboxylic acid | 151138 | Moderate | No |

| Trans-1,4-Cyclohexanedicarboxylic acid | 32529-79-6 | Yes | Moderate |

Safety and Handling

While the compound shows promising biological activity, it is essential to consider safety measures during handling:

Q & A

Basic: What are the established synthetic routes for 4-(4-methoxycarbonylcyclohexyl)cyclohexane-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step functionalization of cyclohexane derivatives. Key steps include:

- Cyclohexene Hydrogenation : Catalytic hydrogenation of 4-methylcyclohexene derivatives (e.g., using Pd/C) to saturate double bonds .

- Oxidation : Selective oxidation of methyl groups to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions. For example, 4-methylcyclohexane-1-carboxylic acid can be oxidized to introduce the second carboxylic acid group .

- Esterification : Methoxycarbonyl groups are introduced via Fischer esterification (H₂SO₄ catalyst) or using methyl halides in basic media .

Critical Considerations : Monitor reaction temperature and pH to avoid over-oxidation or ester hydrolysis. Purification often requires recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How does the stereochemistry of substituents on the cyclohexane rings influence reactivity and biological interactions?

Methodological Answer:

- Cis vs. Trans Isomers : The spatial arrangement of methoxycarbonyl and carboxylic acid groups affects hydrogen bonding and solubility. For example, trans-isomers exhibit lower solubility in polar solvents due to reduced dipole moments, impacting bioavailability .

- Conformational Analysis : Chair conformations of cyclohexane rings influence steric hindrance. Substituents in equatorial positions minimize strain, enhancing stability in enzymatic binding pockets (e.g., carboxylate groups interacting with arginine residues in proteins) .

- Experimental Validation : Use NOESY NMR to confirm spatial proximity of substituents and X-ray crystallography to resolve absolute configurations .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₂₂O₅, theoretical [M+H]⁺ = 283.1543) and fragments (e.g., loss of CO₂ from carboxylic acid, m/z 239) .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/0.1% TFA mobile phase) with UV detection at 210–220 nm .

Advanced: How can computational modeling optimize its use in drug design?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). The carboxylic acid group often anchors the molecule to catalytic sites, while the methoxycarbonyl moiety modulates lipophilicity .

- DFT Calculations : Predict electron density maps (Gaussian 16, B3LYP/6-31G*) to identify reactive sites for electrophilic substitution. The carboxylate group’s charge distribution influences proton transfer kinetics .

- MD Simulations : GROMACS can model solvation dynamics, showing how the compound’s rigidity (due to bicyclic structure) affects membrane permeability .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Methodological Answer:

- Source Analysis : Discrepancies may arise from isomer mixtures (cis/trans) or varying purity. For example, reports solubility as 11 g/L (25°C), while other studies note lower values due to crystalline polymorphs .

- Reproducibility Protocol :

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- Hazard Mitigation : The carboxylic acid group can cause skin/eye irritation (GHS05). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Desiccate to avoid moisture-induced degradation .

Advanced: How do electronic effects of substituents modulate its reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Activation of Carbonyl : The methoxycarbonyl group is more electrophilic than the carboxylic acid due to electron donation from the methoxy group, facilitating nucleophilic attack (e.g., by amines in amide coupling reactions) .

- Competitive Pathways : Under basic conditions, the carboxylic acid may deprotonate, shifting reactivity toward ester hydrolysis. Use coupling agents like EDC/HOBt to direct reactions toward amide bond formation .

Basic: What are its applications in pharmaceutical intermediate synthesis?

Methodological Answer:

- Prodrug Design : The carboxylic acid can be esterified to improve bioavailability (e.g., methyl ester prodrugs) .

- Peptide Mimetics : Incorporation into rigid scaffolds mimics bioactive conformations of peptides, enhancing receptor selectivity .

Advanced: How to design experiments to study its metabolic stability in vitro?

Methodological Answer:

- Hepatocyte Incubation : Incubate with primary hepatocytes (37°C, 5% CO₂) and monitor degradation via LC-MS/MS. Phase I metabolism (oxidation) is likely due to cyclohexane ring stability .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition. The methoxy group may reduce CYP affinity compared to hydroxylated analogs .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous hydrogenation (H-Cube Pro) minimizes catalyst deactivation and improves reproducibility .

- Catalyst Optimization : Use PtO₂ instead of Pd/C for faster cyclohexene saturation, reducing reaction time from 12h to 3h .

- In Situ Monitoring : ReactIR tracks esterification progress, allowing real-time adjustment of methanol stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.